(2H3)Methyltriphenylphosphonium bromide
Overview
Description
(2H3)Methyltriphenylphosphonium bromide is a useful research compound. Its molecular formula is C19H18BrP and its molecular weight is 360.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Methyl-d3-triphenylphosphonium bromide, also known as (2H3)Methyltriphenylphosphonium bromide or EINECS 217-248-2, is a phosphonium salt
Mode of Action
The compound is known to be used widely for methylenation via the Wittig reaction . The Wittig reaction is a chemical reaction of an aldehyde or ketone with a triphenyl phosphonium ylide to give an alkene and triphenylphosphine oxide .
Biochemical Pathways
Methyl-d3-triphenylphosphonium bromide is a principal precursor to methylenetriphenylphosphorane, a useful methylenating reagent . This conversion is achieved by treating methyltriphenylphosphonium bromide with a strong base . The resulting methylenetriphenylphosphorane can then participate in various biochemical pathways, particularly in the formation of alkenes .
Pharmacokinetics
It’s worth noting that deuterium substitution has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The primary result of the action of Methyl-d3-triphenylphosphonium bromide is the production of alkenes via the Wittig reaction . Alkenes are fundamental compounds in organic chemistry and have wide-ranging applications in the pharmaceutical industry, among others .
Biochemical Analysis
Biochemical Properties
(2H3)Methyltriphenylphosphonium bromide is a lipophilic molecule with a cation, allowing it to deliver molecules to specific cell components . It is also considered an antineoplastic agent
Cellular Effects
Its lipophilic nature and cationic property suggest that it may interact with various cellular components and influence cell function .
Molecular Mechanism
It is known to be a precursor to methylenetriphenylphosphorane, a useful methylenating reagent . This conversion is achieved by treating this compound with a strong base .
Transport and Distribution
Its lipophilic nature suggests that it may interact with various transporters or binding proteins .
Properties
IUPAC Name |
triphenyl(trideuteriomethyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18P.BrH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEFCHWGJNHZNT-NIIDSAIPSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170527 | |
Record name | (2H3)Methyltriphenylphosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1787-44-6 | |
Record name | Phosphonium, methyl-d3-triphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1787-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2H3)Methyltriphenylphosphonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001787446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2H3)Methyltriphenylphosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2H3]methyltriphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.681 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How is (2H3)Methyltriphenylphosphonium bromide used to introduce deuterium into target molecules?
A1: this compound is a Wittig reagent. Wittig reagents are organophosphorus compounds used to introduce an alkene group into a molecule, typically by reacting with an aldehyde or ketone. In the case of this compound, the introduced alkene group contains deuterium atoms (CD3) instead of regular hydrogen atoms (CH3). This allows chemists to synthesize specifically labeled deuterated analogs of various compounds, as demonstrated by the synthesis of deuterated methylenecyclohexanes, methylenedecalins, and taraxasterols in the research paper [].
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